molecular formula C18H23NOS B2427761 N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide CAS No. 2309797-79-1

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide

Cat. No.: B2427761
CAS No.: 2309797-79-1
M. Wt: 301.45
InChI Key: ZVLHOIPNVYEKHS-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide is a compound that features a thiophene ring, a phenyl group, and a butanamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound’s unique structure makes it a subject of interest for various scientific research applications.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide typically involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or bases like morpholine in solvents such as N,N-dimethylformamide .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain optimal reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the butanamide moiety can yield corresponding alcohols.

    Substitution: Electrophilic substitution reactions on the thiophene ring can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The phenyl group and butanamide moiety contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide is unique due to its specific combination of a thiophene ring, phenyl group, and butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c1-18(2,16-11-12-21-13-16)14-19-17(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLHOIPNVYEKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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